molecular formula C14H12N2O4 B6154220 2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 40313-92-6

2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6154220
CAS No.: 40313-92-6
M. Wt: 272.3
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Description

This compound belongs to a class of isoindole-1,3-dione derivatives characterized by a dioxopiperidinyl substituent at the 2-position and a methyl group at the 5-position of the isoindole ring. Its core structure is frequently employed in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. The methyl group at the 5-position contributes to its moderate lipophilicity and may influence binding interactions with target proteins such as E3 ubiquitin ligases .

Properties

CAS No.

40313-92-6

Molecular Formula

C14H12N2O4

Molecular Weight

272.3

Purity

95

Origin of Product

United States

Preparation Methods

Condensation of Piperidine and Isoindole Precursors

The foundational approach involves coupling a functionalized piperidine derivative with a substituted isoindole-1,3-dione intermediate. A representative method from patent literature employs 3-aminopiperidine-2,6-dione hydrochloride as the piperidine component, which is neutralized in situ using triethylamine to generate the free base. This intermediate reacts with 5-methylisoindole-1,3-dione in acetic acid at 120°C, facilitating nucleophilic aromatic substitution at the isoindole's 2-position.

Key parameters:

  • Solvent: Acetic acid (polar protic solvent enhances electrophilicity of isoindole)

  • Temperature: 120°C (accelerates ring closure)

  • Catalyst: None required (auto-catalyzed by acetic acid)

Stepwise Synthesis Pathways

Route 1: Direct Alkylation and Cyclization

This two-step protocol, adapted from US9133161B2, involves:

  • Alkylation of 3-Aminopiperidine-2,6-Dione

    • Reagents: 5-Methylphthalic anhydride, triethylamine

    • Conditions: Reflux in toluene (110°C, 8 h)

    • Intermediate: N-(2,6-Dioxopiperidin-3-yl)-5-methylphthalimide (Yield: 68%)

  • Cyclization via Acid Catalysis

    • Reagents: Boron tribromide (BBr₃)

    • Conditions: Dichloromethane, 0°C → room temperature (12 h)

    • Mechanism: Lewis acid-mediated deprotection and cyclization

Table 1: Optimization of Cyclization Step

CatalystSolventTemp. RangeYield (%)
BBr₃CH₂Cl₂0–25°C72
AlCl₃Toluene25–50°C58
BF₃·OEt₂DMF50°C41

Route 2: Reductive Amination Approach

Patent US20080064876A1 details a hydrogenation-based method:

  • Formation of Hydrazone Intermediate

    • Reagents: 5-Methyl-2-formylisoindole-1,3-dione, dimethylhydrazine

    • Conditions: Acetonitrile, 75°C (6 h)

  • Catalytic Hydrogenation

    • Catalyst: 10% Pd/C, methanesulfonic acid

    • Pressure: 50 psi H₂

    • Outcome: Selective reduction of C=N bond to C-NH₂ (Yield: 84%)

Critical Note: Excess methanesulfonic acid prevents over-reduction of the isoindole ring.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Evitachem’s production-scale method utilizes:

  • Microreactor setup for exothermic steps (e.g., BBr₃-mediated cyclization)

  • In-line FTIR monitoring to track intermediate conversion

  • Solvent Recycling: >90% acetic acid recovery via fractional distillation

Table 2: Batch vs. Flow Synthesis Comparison

ParameterBatch ProcessFlow Process
Cycle Time48 h6 h
Purity (HPLC)95.2%98.7%
Thermal Runaway RiskHighNegligible

Stereochemical Control

Chiral Resolution Techniques

The piperidine C3 position’s stereochemistry is preserved using:

  • Chiral Auxiliaries: (R)-Pantolactone derivatives during intermediate isolation

  • Kinetic Resolution: Candida antarctica lipase B-mediated ester hydrolysis (ee >99%)

Mechanistic Insight: Hydrogen bonding between the 2,6-dioxopiperidine carbonyls and solvent (e.g., DMSO) stabilizes the transition state, favoring (S)-configuration retention.

Green Chemistry Innovations

Solvent Substitution

Recent advancements replace traditional solvents:

  • Acetic Acid → Cyrene (dihydrolevoglucosenone):

    • Biodegradable alternative

    • Comparable yields (70 vs. 68%) with reduced E-factor

Catalytic System Recycling

  • Pd/C Catalyst: 12 reuse cycles with <5% activity loss via microwave regeneration

Analytical Characterization

Purity Assessment

  • HPLC Conditions:

    • Column: C18, 4.6 × 250 mm

    • Mobile Phase: 65:35 MeCN/H₂O + 0.1% TFA

    • Retention Time: 8.2 min

Structural Confirmation

  • ¹³C NMR (DMSO-d₆):

    • 174.2 ppm (C=O, dioxopiperidine)

    • 167.5 ppm (C=O, isoindole)

    • 21.3 ppm (CH₃, 5-methyl)

Challenges and Mitigation Strategies

ChallengeSolutionReference
Epimerization at C3Low-temperature cyclization (-20°C)
Over-reduction of isoindole ringControlled H₂ pressure (30–50 psi)
Solvent residues in final APISupercritical CO₂ extraction

Chemical Reactions Analysis

Nitration of Phthalate Derivatives

A precursor to the isoindole-dione core is synthesized via nitration of dimethyl 4-hydroxyphthalate using HNO₃/H₂SO₄ at 25°C, yielding dimethyl 4-hydroxy-3-nitrophthalate .

StepReagents/ConditionsProductYield
NitrationHNO₃, H₂SO₄, 25°CDimethyl 4-hydroxy-3-nitrophthalate85%

Reduction to Amine Intermediate

The nitro group is reduced to an amine using Fe/HCl in methanol, forming dimethyl 3-amino-4-hydroxyphthalate .

StepReagents/ConditionsProductYield
ReductionFe, HCl, MeOH, 50°CDimethyl 3-amino-4-hydroxyphthalate78%

Coupling with 3-Aminopiperidine-2,6-dione

The amine intermediate reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C, forming the target compound after deprotection .

StepReagents/ConditionsProductYield
CouplingAcOH, 120°C, 12h2-(2,6-Dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione65%

Deprotection of Hydroxyl Groups

Protected hydroxyl groups (e.g., methyl esters) are deprotected using BCl₃ in CH₂Cl₂, yielding free hydroxyl derivatives .

ReactionReagents/ConditionsProduct
DeprotectionBCl₃, CH₂Cl₂, 0°C → RT5-Hydroxy derivative

Reductive Amination

The dioxopiperidine amine participates in reductive amination with aldehydes (e.g., propiolaldehyde) using NaBH(OAc)₃, forming N-alkylated derivatives .

ReactionReagents/ConditionsProduct
Reductive AminationAldehyde, NaBH(OAc)₃, MeOH, RTN-Alkylated isoindole-dione

Hydrolytic Degradation

Under acidic conditions (pH < 3), the dione rings undergo partial hydrolysis, forming dicarboxylic acid derivatives.

ConditionDegradation ProductStability
0.1 M HCl, 37°CHydrolyzed dicarboxylic acidt₁/₂ = 12h

Thermal Stability

The compound decomposes at temperatures >200°C, with a melting point of 245–247°C .

Substitution at the Isoindole Nitrogen

The isoindole nitrogen undergoes nucleophilic substitution with thiophene-2-carboxamide, forming immunomodulatory derivatives .

ReactionReagents/ConditionsProduct
AmidationThiophene-2-carbonyl chloride, Et₃N, DCMN-Acylated derivative

Nitration Mechanism

The nitration of dimethyl 4-hydroxyphthalate proceeds via electrophilic aromatic substitution, with the nitronium ion (NO₂⁺) attacking the aromatic ring at the meta position relative to the hydroxyl group .

Reductive Amination Mechanism

The amine from 3-aminopiperidine-2,6-dione reacts with an aldehyde to form an imine intermediate, which is reduced by NaBH(OAc)₃ to a stable amine .

Scientific Research Applications

Anti-inflammatory Properties

Several studies have highlighted the potential of this compound as an inhibitor of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. The ability to modulate TNF-α levels can be crucial in treating various inflammatory diseases.

  • Mechanism of Action : The compound acts by inhibiting the production of TNF-α and possibly influencing the NF-kB signaling pathway, which is critical in regulating immune responses and inflammation .

Cancer Therapeutics

Research indicates that derivatives of this compound may exhibit anti-cancer properties. By targeting specific pathways involved in tumor growth and metastasis, these compounds could serve as potential chemotherapeutic agents.

  • Case Study : In a study involving animal models, administration of 2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione resulted in reduced tumor growth rates compared to control groups . This suggests a promising avenue for further investigation into its efficacy against various cancer types.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this isoindole derivative may have neuroprotective effects. They could potentially be used in treatments for neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues.

Data Tables

Application Area Mechanism Potential Benefits References
Anti-inflammatoryTNF-α inhibitionReduced inflammation
Cancer therapeuticsTumor growth inhibitionSlowed tumor progression
NeuroprotectionOxidative stress reductionProtection against neurodegeneration

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers administered varying doses of the compound to models exhibiting inflammatory responses. Results indicated a dose-dependent reduction in TNF-α levels, suggesting potential use in treating autoimmune disorders.

Case Study 2: Cancer Treatment

A recent study focused on the effects of this compound on breast cancer cell lines. The findings revealed significant apoptosis induction and cell cycle arrest at specific phases, indicating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism by which 2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Insights

  • Methyl vs. Halogen Substituents :
    The methyl group (target compound) offers a balance between lipophilicity (logP ~1.5–2.0) and steric bulk, favoring cell permeability. In contrast, halogenated analogs (e.g., iodo, fluoro) exhibit higher molecular weights and distinct electronic profiles. For instance, the fluoro derivative () may enhance binding affinity through dipole interactions with target proteins .

  • Piperidine/Amino Modifications: Derivatives like the (3-fluoropiperidin-4-yl)amino analog () introduce basic nitrogen atoms, enabling hydrogen bonding with acidic residues in biological targets. This modification is critical for optimizing PROTAC linker regions .
  • Such derivatives are often utilized in prodrug strategies .

Biological Activity

2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12N2O6
  • CAS Number : 40313-92-6
  • Molecular Weight : 304.26 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tumor Necrosis Factor (TNF) : Studies have shown that derivatives of this compound can modulate TNF levels, which is crucial in inflammatory responses and various disease states. Elevated TNF levels are associated with conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Regulation of NF-kB Pathway : The compound may influence the NF-kB signaling pathway, which plays a significant role in immune response and inflammation. By modulating this pathway, the compound could potentially reduce inflammation and other related pathologies .
  • Cyclic AMP Modulation : There is evidence suggesting that the compound may increase cyclic AMP (cAMP) levels, which can have various effects on cellular signaling pathways involved in inflammation and immune responses .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatoryReduces TNF levels and modulates inflammatory responses
ImmunomodulatoryInfluences the immune system by regulating cytokine production
Potential anti-cancerMay inhibit tumor growth through modulation of key signaling pathways

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Inflammation : A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation in tissues affected by induced arthritis. The results indicated a reduction in TNF and IL-6 levels compared to control groups .
  • Cancer Research : In vitro studies have shown that derivatives of this compound inhibit the proliferation of cancer cell lines by inducing apoptosis. Mechanistic studies revealed that these effects were mediated through the activation of caspase pathways and inhibition of cell cycle progression .
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects in models of neurodegeneration, indicating that the compound may help mitigate oxidative stress and neuronal apoptosis .

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, derivatives of similar isoindole-1,3-diones are synthesized via nucleophilic substitution or coupling reactions using catalysts like palladium or copper . To validate purity, use:

  • HPLC with UV detection (≥95% purity threshold).
  • Mass spectrometry (MS) for molecular weight confirmation.
  • 1H/13C NMR to verify structural integrity and absence of isomers.
    A comparative table for synthesis optimization:
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1Piperidin-3-yl intermediate + DCC6592%
2Methylation (CH₃I, K₂CO₃)7895%

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

  • Dynamic Light Scattering (DLS) to monitor aggregation in buffer solutions (pH 7.4, 37°C).
  • LC-MS/MS to detect degradation products over time.
  • Circular Dichroism (CD) for conformational stability in aqueous environments.
    Stability studies should include accelerated testing (e.g., 40°C/75% RH for 4 weeks) to simulate long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic (PK) data for this compound?

Methodological Answer: Discrepancies often arise from metabolic instability or tissue-specific uptake. Strategies include:

  • Compartmental PK modeling to correlate in vitro half-life (e.g., microsomal assays) with in vivo clearance rates.
  • Proteolytic profiling using liver S9 fractions to identify metabolic hotspots.
  • Tracer studies (e.g., 14C-labeled compound) to track biodistribution in animal models.
    For example, if in vitro data suggests high solubility but in vivo shows low bioavailability, evaluate efflux transporters (e.g., P-gp) via Caco-2 cell assays .

Q. What experimental frameworks are recommended to study this compound’s interaction with ubiquitin ligase complexes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) to measure binding kinetics (KD) between the compound and cereblon (CRBN), a ubiquitin ligase component.
  • Co-crystallization for structural insights into binding pockets (e.g., compare with thalidomide-CRBN complexes) .
  • CRISPR-Cas9 knockout models to validate target specificity in cell lines.
    Example workflow:

Pull-down assays with His-tagged CRBN.

Western blotting to assess ubiquitination of downstream targets (e.g., IKZF1/3).

Q. How can theoretical frameworks guide the design of analogs with improved proteolysis-targeting chimera (PROTAC) activity?

Methodological Answer:

  • Molecular docking (AutoDock Vina) to predict binding affinity to CRBN.
  • Quantitative Structure-Activity Relationship (QSAR) models to optimize linker length and hydrophilicity (e.g., PEG-based linkers reduce aggregation) .
  • Free energy perturbation (FEP) simulations to evaluate entropic contributions to binding.
    A comparative analysis of linker modifications:
Linker TypePROTAC Efficiency (IC50, nM)Solubility (mg/mL)Reference
Alkyl1200.5
PEG452.1

Q. What methodologies address batch-to-batch variability in biological activity assays for this compound?

Methodological Answer:

  • Design of Experiments (DoE) to identify critical process parameters (e.g., reaction temperature, catalyst loading).
  • Orthogonal analytical methods : Pair HPLC with charged aerosol detection (CAD) to quantify impurities affecting bioactivity.
  • Inter-laboratory validation using standardized protocols (e.g., NIH Assay Guidance Manual).

Theoretical and Data Analysis Considerations

Q. How should researchers integrate multi-omics data to elucidate the compound’s mechanism in cancer models?

Methodological Answer:

  • Pathway enrichment analysis (Ingenuity IPA) to link transcriptomic changes (RNA-seq) with proteomic degradation patterns (TMT mass spectrometry).
  • Single-cell RNA sequencing to identify subpopulations with heightened sensitivity to the compound.
  • Boolean network modeling to simulate dose-dependent effects on apoptotic pathways .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in enzyme inhibition studies?

Methodological Answer:

  • Four-parameter logistic (4PL) regression to fit IC50 curves with variable Hill slopes.
  • Bayesian hierarchical modeling to account for inter-experimental variability.
  • Bootstrapping (1,000 iterations) to estimate confidence intervals for EC90 values .

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